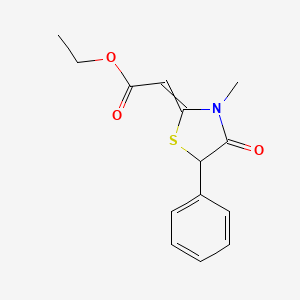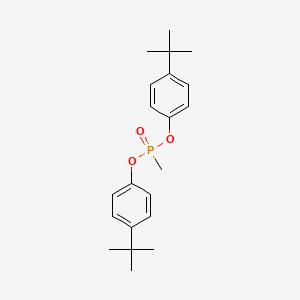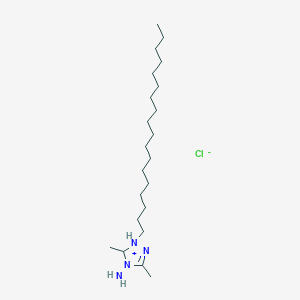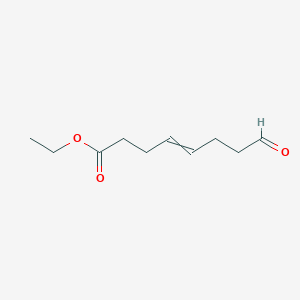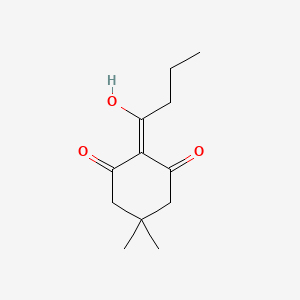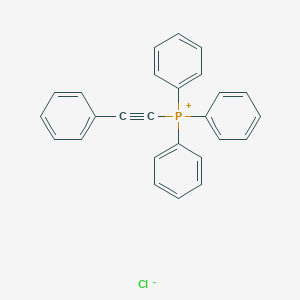
Triphenyl(phenylethynyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(phenylethynyl)phosphanium chloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and one phenylethynyl group, with a chloride ion as the counterion. This compound is part of the broader class of phosphonium salts, which are known for their applications in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(phenylethynyl)phosphanium chloride typically involves the reaction of triphenylphosphine with phenylethynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3P+PhC≡CCl→Ph3P+C≡CPhCl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(phenylethynyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyl(phenylethynyl)phosphine oxide.
Reduction: It can be reduced to form triphenyl(phenylethynyl)phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenyl(phenylethynyl)phosphine oxide.
Reduction: Triphenyl(phenylethynyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl(phenylethynyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems due to its ability to penetrate cell membranes.
Medicine: Research is ongoing into its potential use in targeted cancer therapies, leveraging its ability to accumulate in cancer cells.
Industry: It is employed in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of triphenyl(phenylethynyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenylethynyl group can participate in nucleophilic addition reactions, while the phosphonium center can undergo nucleophilic substitution. The compound’s ability to form stable ylides makes it valuable in Wittig reactions, where it facilitates the formation of alkenes from aldehydes and ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.
Triphenylphosphine dichloride: A related compound used to convert alcohols to alkyl chlorides.
Uniqueness
Triphenyl(phenylethynyl)phosphanium chloride is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This makes it particularly useful in specialized synthetic applications and research studies.
Propriétés
Numéro CAS |
60896-12-0 |
|---|---|
Formule moléculaire |
C26H20ClP |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
triphenyl(2-phenylethynyl)phosphanium;chloride |
InChI |
InChI=1S/C26H20P.ClH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H;1H/q+1;/p-1 |
Clé InChI |
ADTCIQOSZMKAGQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



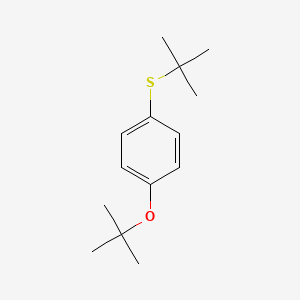

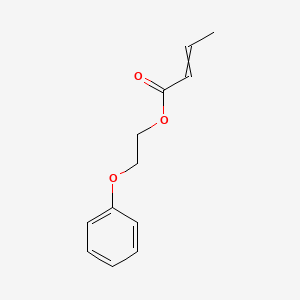
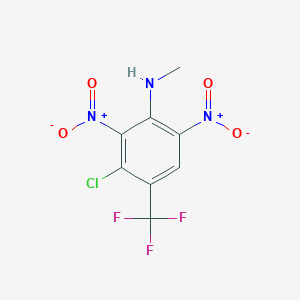
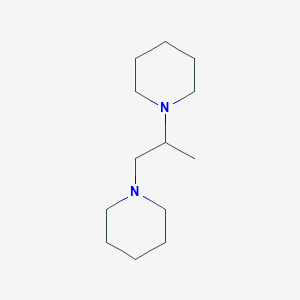
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
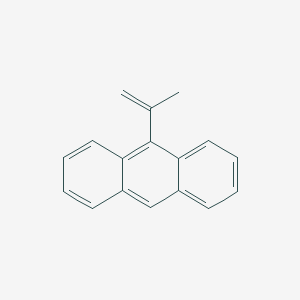
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
